N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxyethyl group, and a trifluoroethyl group
Preparation Methods
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan, ethylene oxide, and trifluoroethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products: Major products include oxidized furan derivatives, reduced amine derivatives, and substituted trifluoroethyl derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoroethyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(ethyl)oxalamide: This compound lacks the trifluoroethyl group, which may result in different chemical and biological properties.
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)acetamide: This compound has an acetamide group instead of an oxalamide group, which may affect its reactivity and interactions with molecular targets.
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)urea: This compound has a urea group instead of an oxalamide group, which may influence its stability and biological activity.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c11-10(12,13)5-15-9(18)8(17)14-3-7(16)6-1-2-19-4-6/h1-2,4,7,16H,3,5H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGGZYNTULIZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.